Enhanced Lipophilicity (XLogP3) Compared to the Acetamide Analog
N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide exhibits a calculated XLogP3 of 1.8 [1], whereas the direct acetamide analog (Z)-N-(4-chlorobut-2-en-1-yl)acetamide has a calculated LogP of 0.4 [2]. The 1.4 log-unit increase translates to approximately 25-fold higher partition into octanol, indicating substantially greater membrane permeability potential for the pivalamide derivative. This difference is driven by the replacement of the methyl group (acetamide) with the tert-butyl group (pivalamide).
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | (Z)-N-(4-chlorobut-2-en-1-yl)acetamide, LogP = 0.4 |
| Quantified Difference | ΔLogP = +1.4 (≈25-fold higher lipophilicity) |
| Conditions | Predicted by XLogP3 algorithm (target) and computational LogP (comparator) |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and distribution volume, making the pivalamide scaffold more suitable for intracellular target engagement and CNS penetration studies.
- [1] Chemsrc, CAS 1562358-53-5 compound page, XLogP3 value, accessed 2026-04-29. View Source
- [2] MolAid, (Z)-N-(4-chlorobut-2-en-1-yl)acetamide (CAS 106593-36-6) computational properties, LogP = 0.4, accessed 2026-04-29. View Source
